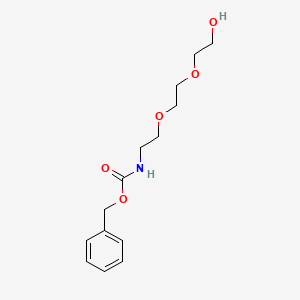

Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c16-7-9-19-11-10-18-8-6-15-14(17)20-12-13-4-2-1-3-5-13/h1-5,16H,6-12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKHGEFIYNDLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573916 | |

| Record name | Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205535-92-8 | |

| Record name | Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

This guide provides an in-depth exploration of the synthesis of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, a valuable bifunctional molecule frequently utilized in drug development and bioconjugation as a hydrophilic linker with a terminal hydroxyl group and a protected amine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction: The Strategic Importance of a Versatile Linker

This compound, often abbreviated as Cbz-PEG3-OH, is a molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a short polyethylene glycol (PEG) chain, which imparts hydrophilicity, and a terminal primary alcohol that serves as a handle for further chemical modifications. The amine functionality is protected by a benzyloxycarbonyl (Cbz or Z) group, which is stable under a range of conditions but can be selectively removed when needed, making it an excellent choice for multi-step synthetic strategies[1][2].

The strategic selection of the Cbz protecting group is central to the utility of this molecule. It effectively masks the nucleophilicity and basicity of the primary amine, preventing unwanted side reactions during subsequent synthetic transformations[3]. The Cbz group can be readily cleaved under mild conditions, most commonly through catalytic hydrogenolysis, a method orthogonal to many other protecting group strategies[4][5].

This guide will detail a robust and reproducible protocol for the synthesis of this compound, delving into the underlying chemical principles, potential challenges, and methods for characterization of the final product.

Synthetic Strategy: The Nucleophilic Acyl Substitution at the Core

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The primary amine of the starting material, 2-(2-(2-aminoethoxy)ethoxy)ethanol, acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This reaction results in the formation of a stable carbamate linkage and the liberation of hydrochloric acid[6].

To ensure the reaction proceeds to completion and to neutralize the acidic byproduct, a base is incorporated into the reaction mixture. The choice of base and solvent system is critical to optimize the yield and purity of the product.

Reaction Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group. The protonated carbamate is then deprotonated by the base present in the reaction mixture to yield the final product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-(2-(2-Aminoethoxy)ethoxy)ethanol | ≥95% | Commercially Available | Store under inert gas. |

| Benzyl Chloroformate (Cbz-Cl) | ≥95% | Commercially Available | Lachrymator; handle in a fume hood. |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Deionized Water | |||

| Brine (Saturated NaCl solution) | |||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| Ethyl Acetate | HPLC Grade | Commercially Available | For column chromatography. |

| Hexanes | HPLC Grade | Commercially Available | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 equivalent) in a 2:1 mixture of dichloromethane (DCM) and deionized water. Cool the flask to 0 °C in an ice bath.

-

Addition of Base: To the stirred solution, add sodium bicarbonate (2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a clear, colorless oil.

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized this compound is crucial. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons adjacent to the carbamate and the ether linkages, and the terminal hydroxyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C=O stretching of the carbamate group, as well as the O-H stretching of the terminal alcohol.

Reference Analytical Data (for a structurally similar compound, Benzyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate) [7]:

-

¹H NMR (300 MHz, CD₃OD): δ 7.46–7.26 (m, 5H), 6.69 (t, J = 0.9 Hz, 1H), 5.24 (s, 2H), 3.80 (t, J = 6.7 Hz, 2H), 2.81 (td, J = 6.7, 0.9 Hz, 2H).

-

¹³C NMR (75 MHz, CD₃OD): δ 160.02, 154.00, 148.75, 135.92, 128.17, 127.99, 127.82, 107.78, 67.21, 60.65, 34.02.

While this data is for a different molecule, it provides a useful reference for the expected chemical shifts of the Cbz group and the hydroxyethyl moiety.

Troubleshooting and Scientific Insights

Controlling Reaction Conditions:

The maintenance of a basic pH (8-10) is critical. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may promote unwanted side reactions[1]. The use of a biphasic solvent system (DCM/water) with a phase-transfer catalyst is an alternative approach that can be effective for substrates with poor water solubility[8].

Potential Side Reactions:

-

Over-alkylation: The formation of a di-substituted amine is a potential side reaction if the starting material contains a secondary amine or if the reaction conditions are too harsh. Using a slight excess of the amine starting material can help to minimize this.

-

Reaction with the Hydroxyl Group: While the amine is more nucleophilic than the hydroxyl group, reaction at the hydroxyl position to form a carbonate can occur, especially if the reaction is run at elevated temperatures or for extended periods. Maintaining a low reaction temperature (0 °C) during the addition of benzyl chloroformate is crucial to ensure chemoselectivity.

Purification Strategy:

The product, this compound, is a relatively polar molecule. Standard silica gel chromatography is generally effective for its purification[9][10][11]. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the desired product from less polar impurities and any unreacted benzyl chloroformate.

Conclusion

The synthesis of this compound is a straightforward yet crucial procedure for researchers engaged in the development of bioconjugates and targeted drug delivery systems. By carefully controlling the reaction conditions and employing appropriate purification techniques, this versatile linker can be obtained in high yield and purity. The protocol and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this valuable chemical entity.

References

- Hugo, V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]

-

ResearchGate. (2014). Organocatalytic Asymmetric Mannich Reactions with N-Boc and N-Cbz Protected ??-Amido Sulfones (Boc: tert-Butoxycarbonyl, Cbz: Benzyloxycarbonyl). Retrieved from [Link]

- Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

-

Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2020). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]

-

YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

Scientific Research Publishing. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [https://www.scirp.org/html/3-2 computational chemistry_2019012310574284.htm]([Link] computational chemistry_2019012310574284.htm)

-

U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy)-. Retrieved from [Link]

-

Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

-

ResearchGate. (2022). Why does my CBz-deprotection not work?. Retrieved from [Link]

-

YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2017). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

-

Scientific Research Publishing. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]

-

AIR Unimi. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. air.unimi.it [air.unimi.it]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physicochemical Properties of Cbz-NH-PEG3-OH for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Moieties in Modern Therapeutics

In the rapidly evolving landscape of drug discovery, particularly in the realm of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of therapeutic efficacy. This in-depth guide focuses on the physicochemical properties of a widely utilized linker building block, Cbz-NH-PEG3-OH (Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate). Understanding these properties is paramount for researchers and scientists in drug development, as they directly influence the solubility, stability, cell permeability, and ultimately, the biological activity of the resulting therapeutic agent.

This document provides a comprehensive overview of the structural and functional characteristics of Cbz-NH-PEG3-OH, offering field-proven insights into its application. We will delve into its core physicochemical parameters, provide detailed analytical methodologies for its characterization, and discuss the implications of its properties on the design of advanced bioconjugates.

Core Physicochemical Properties of Cbz-NH-PEG3-OH

The rational design of complex therapeutic molecules such as PROTACs necessitates a thorough understanding of the building blocks' intrinsic properties. The table below summarizes the key physicochemical parameters of Cbz-NH-PEG3-OH.

| Property | Value | Source/Comment |

| Synonyms | This compound, N-Cbz-2-[2-(2-aminoethoxy)ethoxy]ethanol | PubChem |

| CAS Number | 205535-92-8 | PubChem |

| Molecular Formula | C₁₄H₂₁NO₅ | PubChem |

| Molecular Weight | 283.32 g/mol | PubChem |

| Physical Form | Solid or semi-solid | Sigma-Aldrich |

| Solubility | The PEG3 moiety imparts significant hydrophilicity, suggesting good solubility in polar organic solvents such as DMSO, DMF, and alcohols, as well as enhanced aqueous solubility.[1][2] | Inferred from the properties of PEG linkers. Specific quantitative data is not readily available. |

| pKa | Not experimentally determined. The carbamate proton is weakly acidic, while the terminal hydroxyl group is also weakly acidic. | General chemical principles. |

| logP (Predicted) | ~1.0 | Estimated based on chemical structure. |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment. | Sigma-Aldrich |

Structural Elucidation and Analytical Characterization

The unambiguous identification and purity assessment of Cbz-NH-PEG3-OH are critical for ensuring the quality and reproducibility of downstream applications. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural confirmation of Cbz-NH-PEG3-OH, providing detailed information about the chemical environment of each proton and carbon atom.

Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| a | C₆H₅ -CH₂-O- | ~7.35 | m |

| b | C₆H₅-CH₂ -O- | ~5.10 | s |

| c | -O-CH₂ -CH₂-NH- | ~3.65 | t |

| d | -O-CH₂-CH₂ -NH- | ~3.40 | q |

| e | -O-CH₂ -CH₂-O- | ~3.60 | m |

| f | -O-CH₂-CH₂ -OH | ~3.70 | t |

| g | -NH- | ~5.30 | br s |

| h | -OH | Variable | br s |

Expected ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) |

| Aromatic | C ₆H₅- | ~128.0-136.0 |

| C=O | -NH-C =O | ~156.0 |

| Benzyl CH₂ | -C H₂-O-C=O | ~67.0 |

| PEG CH₂ | -O-C H₂-C H₂-O- | ~61.0-73.0 |

| Amine CH₂ | -C H₂-NH- | ~41.0 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of Cbz-NH-PEG3-OH and for monitoring its consumption during a conjugation reaction.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (for the Cbz group).

-

-

Sample Preparation:

-

Prepare a stock solution of Cbz-NH-PEG3-OH at 1 mg/mL in a 1:1 mixture of water and acetonitrile.

-

Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

-

-

Chromatographic Run:

-

Inject 10 µL of the sample.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes before the next injection.

-

-

Data Analysis:

-

Integrate the peak areas in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Caption: Workflow for HPLC purity analysis of Cbz-NH-PEG3-OH.

Stability Profile of Cbz-NH-PEG3-OH

The stability of the linker is crucial for the successful synthesis, purification, and storage of bioconjugates. The Cbz-NH-PEG3-OH molecule contains three key functionalities with distinct stability profiles: the Cbz-protected amine, the PEG linker, and the terminal hydroxyl group.

-

Cbz Protecting Group: The Carboxybenzyl (Cbz) group is a robust amine protecting group, generally stable to a wide range of reaction conditions, including basic and mildly acidic media.[] However, it is readily cleaved under the following conditions:

-

PEG Linker: The ether linkages within the polyethylene glycol (PEG) chain are highly stable under most conditions used in bioconjugation, including acidic and basic environments.[5] However, they can be susceptible to oxidative degradation, particularly in the presence of transition metal ions.

-

Terminal Hydroxyl Group: The primary alcohol is a stable functional group but can be oxidized under harsh conditions.

The Role of Cbz-NH-PEG3-OH in PROTAC Design: A Mechanistic Perspective

The physicochemical properties of Cbz-NH-PEG3-OH have profound implications for its use as a linker in PROTACs.

-

Hydrophilicity and Solubility: The PEG3 moiety significantly enhances the aqueous solubility of the resulting PROTAC molecule.[2] This is a critical advantage, as many PROTACs are large molecules that can suffer from poor solubility, limiting their bioavailability and therapeutic potential.

-

Linker Length and Flexibility: The length of the linker is a key parameter in PROTAC design, as it dictates the spatial arrangement of the target protein and the E3 ligase in the ternary complex.[6] A linker that is too short may lead to steric hindrance, preventing the formation of a productive complex, while a linker that is too long may result in a non-productive complex where ubiquitination does not occur. The PEG3 linker provides a specific and well-defined length, allowing for systematic optimization of PROTAC activity.

-

Impact on Cell Permeability: While the hydrophilicity of the PEG linker can be beneficial for solubility, it can also pose a challenge for cell permeability.[7] Large, polar molecules often have difficulty crossing the cell membrane. However, studies have shown that the flexibility of PEG linkers can allow the PROTAC molecule to adopt conformations that shield its polar surface area, thereby facilitating passive diffusion across the cell membrane.[8]

Caption: The role of the linker in PROTAC-mediated protein degradation.

Conclusion

Cbz-NH-PEG3-OH is a versatile and valuable building block for the synthesis of advanced therapeutics, particularly PROTACs. Its well-defined structure, incorporating a stable protecting group, a hydrophilic PEG spacer, and a reactive hydroxyl group, provides a powerful tool for medicinal chemists. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for the rational design and optimization of next-generation drugs. By leveraging this knowledge, researchers can better control the solubility, stability, and pharmacokinetic properties of their molecules, ultimately leading to the development of more effective and safer therapies.

References

-

Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

-

Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery. [Link]

-

Wieske, L. H. E., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

-

SINOPEG. CBZ-NH-PEG. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

PubChem. Cbz-NH-peg3-CH2cooh. [Link]

-

ResearchGate. 1 H NMR (a) and 13 C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3). [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Glyco MindSynth. Cbz-NH-PEG3-CH2COOH. [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. biochempeg.com [biochempeg.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAS Number 205535-92-8: A Versatile Linker for Targeted Protein Degradation

Introduction: The Critical Role of Linkers in Proteolysis Targeting Chimeras (PROTACs)

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3] The linker is far more than a simple spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex, as well as the overall degradation efficiency.[1]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of the compound with CAS number 205535-92-8, a versatile linker molecule widely employed in the development of novel PROTACs.

Chemical Identity and Physicochemical Properties of CAS 205535-92-8

The compound registered under CAS number 205535-92-8 is chemically known as Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate . It is also commonly referred to by its abbreviated name, CbzNH-PEG3-OH .

| Identifier | Value |

| CAS Number | 205535-92-8 |

| IUPAC Name | benzyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate |

| Molecular Formula | C14H21NO5 |

| Molecular Weight | 283.32 g/mol |

| SMILES | C1=CC=C(C=C1)COC(=O)NCCOCCOCCO |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |

| Storage | Sealed in dry, 2-8°C |

The structure of CbzNH-PEG3-OH incorporates a carboxybenzyl (Cbz)-protected amine, a flexible three-unit polyethylene glycol (PEG3) spacer, and a terminal hydroxyl group. This unique combination of functional groups provides a versatile platform for the sequential and controlled conjugation of a POI ligand and an E3 ligase ligand. The hydrophilic PEG3 spacer is a key feature, as it enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[4][5] Polyethylene glycol linkers are the most common motifs incorporated into PROTAC structures, with approximately 55% of reported PROTACs utilizing them.[2]

Synthesis of CbzNH-PEG3-OH: A Plausible Synthetic Route

Step 1: Synthesis of 2-(2-(2-aminoethoxy)ethoxy)ethanol

The starting material, 2-(2-(2-aminoethoxy)ethoxy)ethanol, can be synthesized via the amination of diethylene glycol.[6]

Materials:

-

Diethylene glycol (DEG)

-

Ammonia

-

Cobalt Oxide on Kieselguhr catalyst

-

Hydrogen gas

-

Tubular reactor

Protocol:

-

Charge a tubular reactor with a catalyst comprising Cobalt Oxide on Kieselguhr.

-

Reduce the catalyst at 200°C under a flow of hydrogen gas.[6]

-

Introduce a mixture of diethylene glycol and ammonia into the reactor. The molar ratio of ammonia to DEG can be up to 50:1.

-

Maintain the reaction temperature between 100-300°C and the pressure between 10-260 bar.[6]

-

The product, 2-(2-(2-aminoethoxy)ethoxy)ethanol, is collected after passing through the reactor. The reaction can be run in a continuous or semi-continuous mode.

Step 2: Cbz Protection of the Primary Amine

The primary amine of 2-(2-(2-aminoethoxy)ethoxy)ethanol is then protected with a carboxybenzyl (Cbz) group. This is a standard protection strategy for amines in multi-step organic synthesis.

Materials:

-

2-(2-(2-aminoethoxy)ethoxy)ethanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na2CO3)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM) or a similar organic solvent

-

Water

Protocol:

-

Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol in an appropriate organic solvent such as dichloromethane.

-

Prepare an aqueous solution of a mixed base buffer system, such as a 2:1 ratio of Na2CO3 to NaHCO3, to maintain the pH between 8 and 10.[7]

-

Cool the amine solution in an ice bath.

-

Slowly add benzyl chloroformate to the stirred amine solution. The reaction is typically carried out at 0°C to room temperature.

-

After the addition is complete, allow the reaction to stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Perform a standard aqueous workup. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, this compound.

-

Purify the crude product by column chromatography on silica gel.

Application in PROTAC Synthesis: A Step-by-Step Guide

The bifunctional nature of CbzNH-PEG3-OH, with its terminal hydroxyl group and protected amine, makes it an ideal building block for the modular synthesis of PROTACs. The following is a generalized protocol for the sequential conjugation of a POI ligand and an E3 ligase ligand to the CbzNH-PEG3-OH linker.

Part 1: Conjugation of the POI Ligand to the Hydroxyl Terminus

This step typically involves the formation of an ether or ester bond. For this example, we will describe the formation of an ether linkage via a Williamson ether synthesis, assuming the POI ligand has a suitable leaving group (e.g., a halide).

Materials:

-

CbzNH-PEG3-OH

-

POI ligand with a leaving group (e.g., POI-Br)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

Protocol:

-

Dissolve CbzNH-PEG3-OH in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (typically 1.1-1.5 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes to an hour to ensure complete deprotonation of the hydroxyl group.

-

Slowly add a solution of the POI ligand in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate, POI-PEG3-NHCbz, by column chromatography.

Part 2: Deprotection of the Cbz Group

The Cbz protecting group is typically removed by catalytic hydrogenation, which is a mild and efficient method.

Materials:

-

POI-PEG3-NHCbz intermediate

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol or ethanol

-

Hydrogen gas (H2)

Protocol:

-

Dissolve the POI-PEG3-NHCbz intermediate in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[8]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, using a balloon) at room temperature.[8]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected intermediate, POI-PEG3-NH2.

Part 3: Conjugation of the E3 Ligase Ligand

The final step involves the coupling of the E3 ligase ligand, which typically has a carboxylic acid functionality, to the newly exposed primary amine of the linker. This is commonly achieved via an amide bond formation using coupling reagents such as EDC and NHS.

Materials:

-

POI-PEG3-NH2 intermediate

-

E3 ligase ligand with a carboxylic acid (e.g., Ligase-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

-

A non-nucleophilic base such as diisopropylethylamine (DIPEA)

Protocol:

-

Dissolve the E3 ligase ligand in anhydrous DMF or DCM.

-

Add EDC (typically 1.2-1.5 equivalents) and NHS (typically 1.2-1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.

-

In a separate flask, dissolve the POI-PEG3-NH2 intermediate in anhydrous DMF or DCM and add DIPEA (typically 2-3 equivalents).

-

Add the solution of the activated E3 ligase ligand to the solution of the POI-PEG3-NH2 intermediate.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by LC-MS.

-

Dilute the reaction mixture with an appropriate organic solvent and wash with water, a mild acid solution (e.g., 1M HCl), a mild basic solution (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC or column chromatography.

Characterization and Biological Evaluation of PROTACs

Once synthesized, the final PROTAC molecule must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the PROTAC.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized PROTAC.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

The biological activity of the PROTAC is then evaluated in cell-based assays. Key parameters to determine are:

-

DC50: The concentration of the PROTAC at which 50% of the target protein is degraded.

-

Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.

These parameters are typically determined by treating cells with a range of PROTAC concentrations and then measuring the levels of the target protein by Western blotting or other quantitative proteomics methods.

Conclusion

The compound with CAS number 205535-92-8, or CbzNH-PEG3-OH, is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for the controlled and sequential attachment of ligands for the protein of interest and an E3 ligase. The inclusion of a three-unit PEG spacer enhances the physicochemical properties of the resulting PROTAC, often leading to improved solubility and pharmacokinetic profiles. The synthetic strategies and protocols outlined in this guide provide a framework for the successful application of this linker in the development of novel targeted protein degraders. As the field of targeted protein degradation continues to expand, the rational design and synthesis of linkers such as CbzNH-PEG3-OH will remain a critical component in the discovery of new therapeutics.

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

-

Biopharma PEG. (2022, August 26). Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker. [Link]

-

AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

- Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.

-

Biopharma PEG. (2022, July 27). Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. [Link]

- Gabizon, A., & Papahadjopoulos, D. (1988). Liposome formulations with prolonged circulation time in blood and enhanced uptake by tumors. Proceedings of the National Academy of Sciences, 85(18), 6949-6953.

-

Biopharma PEG. (n.d.). Applications of PEG Linkers. [Link]

-

Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Biopharma PEG. (n.d.). 1310327-18-4, CBZ-NH-PEG3-COOH. [Link]

-

Hugo, V.-V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7(1), 1-26. [Link]

- Google Patents. (2014).

-

Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]

- Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

-

Organic Syntheses. (n.d.). N-[2-(2-CHLOROETHOXY)ETHYL]ACETAMIDE. [Link]

- Google Patents. (2005). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

-

AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. [Link]

-

ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. BTK.... [Link]

-

ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... [Link]

-

Bio-Techne. (n.d.). Targeted Protein Degradation. [Link]

- Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 5. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 6. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

- 7. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Integration of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate in Advanced Drug Delivery Systems: A Technical Guide

Foreword: Deconstructing Complexity for Targeted Therapeutics

In the landscape of modern drug development, the efficacy of a therapeutic agent is intrinsically linked to its delivery mechanism. The ability to modulate pharmacokinetics, enhance bioavailability, and ensure target-specific release is paramount. This guide delves into the nuanced role of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, a heterobifunctional molecule poised at the intersection of two critical technologies in drug delivery: stimuli-responsive carbamate linkers and biocompatible polyethylene glycol (PEG) spacers. While seemingly a simple building block, its strategic importance lies in the sophisticated functionalities it imparts to complex drug conjugates. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical attributes, mechanistic principles, and practical applications in the synthesis of next-generation therapeutic constructs.

Molecular Architecture and Intrinsic Properties

This compound is a molecule characterized by three key functional domains: a benzyl carbamate group, a short-chain polyethylene glycol (PEG) linker, and a terminal hydroxyl group.[1] Each of these components contributes unique and valuable properties to its function as a linker in drug delivery.

| Property | Value | Source |

| Molecular Formula | C14H21NO5 | [1] |

| Molecular Weight | 283.32 g/mol | [1] |

| Physical Form | Solid or semi-solid | |

| Key Functional Groups | Benzyl carbamate, Ethoxy chain (PEG), Terminal hydroxyl | [1] |

The benzyl carbamate (Cbz) group serves as a stable, yet cleavable, protecting group for the amine functionality.[2] The triethylene glycol-like chain enhances aqueous solubility and provides a flexible spacer arm, a crucial feature of PEG linkers in bioconjugation.[3][4][5][6] The terminal hydroxyl group offers a reactive handle for subsequent conjugation to drug molecules or other functional moieties.[6]

The Mechanistic Cornerstone: The Role of the Carbamate Linkage

Carbamate linkers are a cornerstone in the design of drug conjugates, offering a balance between stability in systemic circulation and controlled release at the target site.[7] The stability of the carbamate bond can be modulated to be sensitive to specific physiological triggers, such as pH or enzymatic activity.[7][8]

pH-Responsive Drug Release

In the acidic microenvironment of tumors or within endosomes and lysosomes (pH 4.5-6.0), certain carbamate linkers are designed to undergo hydrolysis.[7] This pH-dependent cleavage is a key strategy for targeted drug release. While the benzyl carbamate in the parent molecule is relatively stable, it is a precursor to more sophisticated self-immolative linkers.

For instance, a para-aminobenzyl carbamate (PABC) system can be engineered to release a drug following an initial triggering event.[8][9] This self-immolative cascade ensures the release of the unmodified, active drug.

Caption: pH-responsive drug release mechanism.

Enzymatically-Cleavable Systems

Carbamate linkers can also be designed to be substrates for enzymes that are overexpressed in target tissues, such as cathepsin B in tumors.[7] A common example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker, which undergoes enzymatic cleavage to initiate drug release.[7][9]

The PEG Spacer: Enhancing Pharmacokinetic Properties

Polyethylene glycol (PEG) linkers are widely employed in drug delivery to enhance the therapeutic properties of conjugated molecules.[3][4][5] The short ethoxy chain in this compound provides several key advantages.

Improved Solubility and Stability

PEGylation increases the hydrophilicity of drug conjugates, improving their solubility in aqueous solutions.[4][][11] This is particularly beneficial for hydrophobic drug molecules. The PEG chain can also form a protective barrier around the drug, shielding it from enzymatic degradation and clearance by the immune system.[][11]

Prolonged Circulation and Reduced Immunogenicity

The presence of a PEG linker can increase the hydrodynamic radius of the drug conjugate, leading to reduced renal clearance and a prolonged circulation half-life.[3][] Furthermore, PEGylation can mask the drug from the immune system, reducing its immunogenicity.[4][5]

Caption: Benefits of PEGylation in drug delivery.

Synthetic Pathways and Experimental Protocols

This compound serves as a versatile intermediate in the synthesis of more complex drug delivery systems. The following protocols outline general procedures for its utilization.

Protocol: Activation of the Terminal Hydroxyl Group

To conjugate a drug molecule or another linker component to the terminal hydroxyl group, it must first be activated. A common method is conversion to a more reactive species, such as a tosylate or mesylate.

Materials:

-

This compound

-

Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or pyridine (1.2 equivalents) to the solution.

-

Slowly add TsCl or MsCl (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting activated linker by column chromatography.

Protocol: Deprotection of the Benzyl Carbamate (Cbz) Group

The Cbz group is typically removed by hydrogenolysis to reveal the primary amine, which can then be conjugated to a targeting ligand or other moiety.

Materials:

-

Cbz-protected linker

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus

Procedure:

-

Dissolve the Cbz-protected linker in MeOH or EtOH.

-

Carefully add Pd/C catalyst to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Applications in Advanced Drug Delivery Constructs

The unique combination of a cleavable carbamate precursor, a hydrophilic PEG spacer, and reactive handles makes this compound an ideal building block for various drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[] The linker plays a critical role in the stability and efficacy of the ADC.[][11] Our subject molecule can be elaborated into a linker that connects the antibody to the drug, incorporating features for controlled release within the target cell.

Caption: General structure of an Antibody-Drug Conjugate.

Nanoparticle Formulations

PEGylated linkers are crucial for the functionalization of nanoparticles used in drug delivery.[3][11] They can be used to attach drugs to the surface of nanoparticles, improving their stability, prolonging circulation time, and enabling controlled drug release.[11]

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[12] The linker connecting the two ligands is a critical component, and PEG-based linkers are often employed.[12]

Conclusion and Future Perspectives

This compound represents a foundational component in the modular construction of sophisticated drug delivery systems. Its inherent properties—a stable yet cleavable carbamate, a biocompatible PEG spacer, and a reactive hydroxyl group—provide a versatile platform for the development of ADCs, functionalized nanoparticles, and other targeted therapeutics. The principles outlined in this guide, from mechanistic understanding to synthetic application, are intended to empower researchers to leverage this and similar building blocks in their pursuit of more effective and safer medicines. The continued innovation in linker technology, including the development of multi-stimuli responsive and biodegradable linkers, will undoubtedly further enhance the potential of such molecules in the future of drug delivery.

References

- Creative PEGWorks.

- AxisPharm.

- BOC Sciences.

- ChemPep. Overview of PEG Linkers.

- Creative Biolabs.

- Benchchem.

- ChemRxiv.

- PubChem - NIH. Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)

- PubChem. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.

- Sigma-Aldrich. Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)

- MDPI. A Self-Immolative Linker for the pH-Responsive Release of Amides.

- PubMed Central - PMC. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.

- Google Patents.

- PubMed. A Self-Immolative Linker for the pH-Responsive Release of Amides.

- ChemRxiv.

- Unnamed source. Benzyl 2-(2-hydroxyethoxy)

- PubMed Central - PMC.

- Chemical Science (RSC Publishing).

- MDPI. Benzyl-N-[4-(2-hydroxyethyl)

- IndiaMART. Benzyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)

- Unnamed source.

- Grokipedia.

- BLDpharm. 1404072-82-7|Benzyl (2-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)ethyl)

- MedChemExpress. Benzyl (2-(2-aminoethoxy)ethyl)

Sources

- 1. This compound | C14H21NO5 | CID 15544425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. chempep.com [chempep.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 11. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

The Architect's Guide to Bioconjugation: A Deep Dive into PEG Linkers

For researchers, scientists, and drug development professionals navigating the intricate world of biotherapeutics, the covalent attachment of polyethylene glycol (PEG) chains—a process known as PEGylation—stands as a cornerstone technology. It is a transformative strategy that enhances the therapeutic potential of proteins, peptides, and small molecules by improving their pharmacokinetic and pharmacodynamic profiles. This guide offers an in-depth exploration of PEG linkers, moving beyond a mere catalog of reagents to a comprehensive manual on their strategic selection, application, and characterization. Herein, we dissect the causality behind experimental choices, providing a framework for developing robust and effective bioconjugates.

The Rationale for PEGylation: Engineering Therapeutic Advantage

The conjugation of PEG chains to a therapeutic molecule is a deliberate act of molecular engineering designed to overcome inherent biological challenges. The primary benefits stem from the unique physicochemical properties of the PEG polymer, which is hydrophilic, biocompatible, and non-immunogenic.[1]

-

Prolonged Circulatory Half-Life: The increased hydrodynamic volume of a PEGylated molecule dramatically reduces its renal clearance rate.[2] This extended presence in the bloodstream translates to less frequent dosing, improving patient compliance and potentially reducing overall toxicity.[3]

-

Reduced Immunogenicity: The flexible PEG chain creates a "shield" around the therapeutic molecule, masking immunogenic epitopes from the host's immune system.[3] This is particularly crucial for non-human derived proteins or molecules with a high potential to elicit an immune response.

-

Enhanced Stability and Solubility: PEG's hydrophilic nature can significantly improve the solubility of hydrophobic drugs.[3] Furthermore, the polymer chain can protect the biotherapeutic from proteolytic degradation, enhancing its stability in biological fluids.[4]

However, the very properties that make PEG advantageous can also present challenges, a concept often referred to as the "PEG dilemma." The steric hindrance imparted by the PEG chain can sometimes interfere with the binding of the therapeutic to its target receptor, leading to a decrease in biological activity.[] Overcoming this dilemma requires a nuanced approach to linker design and conjugation strategy, which we will explore in subsequent sections.

Deconstructing the PEG Linker: Architecture and Functionality

A PEG linker is more than just a polymer chain; it is a sophisticated tool with distinct components that dictate its utility. Structurally, it consists of a PEG spacer flanked by one or two reactive functional groups.

PEG Spacer Architecture

The PEG spacer itself can be designed in various configurations, each offering specific advantages:

-

Linear PEG: A single, straight PEG chain is the most common and straightforward architecture, suitable for a wide range of applications.[6]

-

Branched PEG: These linkers feature multiple PEG chains radiating from a central core. This structure provides a greater hydrodynamic volume for a given molecular weight, which can be more effective at shielding the conjugated molecule and prolonging its half-life.[7]

-

Multi-Arm PEG: These linkers have several reactive sites, allowing for the attachment of multiple molecules, which is particularly useful in creating multifunctional conjugates or for increasing drug loading.

The choice between these architectures depends on the specific goals of the conjugation. For instance, a bulky branched PEG might be ideal for maximizing the half-life of a small peptide, while a multi-arm PEG could be used to attach both a targeting ligand and a therapeutic agent to a nanoparticle.

The Chemist's Toolbox: Functional Groups for Bioconjugation

The true versatility of PEG linkers lies in the array of functional groups that can be incorporated at their termini. These groups are designed to react with specific amino acid residues or other functional moieties on the target biomolecule, enabling precise control over the conjugation process.

| Functional Group | Target on Biomolecule | Resulting Bond | Key Considerations |

| N-hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., Lysine, N-terminus) | Amide | Highly efficient at neutral to slightly alkaline pH (7.0-8.0). Susceptible to hydrolysis in aqueous solutions.[8][9] |

| Maleimide | Thiols (e.g., Cysteine) | Thioether | Highly specific for sulfhydryl groups, enabling site-specific conjugation.[10] |

| Aldehyde | Primary Amines (N-terminus) | Secondary Amine (after reduction) | Enables N-terminal specific PEGylation at slightly acidic pH (5-8) by targeting the lower pKa of the N-terminal α-amino group.[11][12] |

| Azide/Alkyne | Alkyne/Azide | Triazole | Used in "Click Chemistry" (e.g., CuAAC or SPAAC), offering high specificity and efficiency.[13] |

| Hydrazide | Aldehydes/Ketones (e.g., oxidized carbohydrates) | Hydrazone | Useful for conjugating to glycoproteins after periodate oxidation of their sugar moieties. |

| Thiol | Thiols (e.g., Cysteine) | Disulfide | Can be used for creating disulfide bonds, which can be cleaved under reducing conditions.[14] |

The selection of the appropriate functional group is paramount and is dictated by the available reactive sites on the biomolecule and the desired stability of the resulting linkage.

The Art of Conjugation: A Step-by-Step Workflow

Successful PEGylation is a multi-step process that requires careful planning and execution. The following section provides a generalized workflow, followed by a detailed protocol for a common conjugation reaction.

General Bioconjugation Workflow

The path from individual components to a purified bioconjugate follows a logical sequence of preparation, reaction, purification, and characterization.

Caption: A generalized workflow for protein PEGylation.

Detailed Experimental Protocol: Amine-Reactive PEGylation using an NHS Ester

This protocol provides a step-by-step methodology for conjugating an NHS-ester activated PEG to a protein.

Materials:

-

Protein of interest

-

Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

-

Phosphate-buffered saline (PBS), pH 7.2-7.5 (0.1 M phosphate, 0.15 M NaCl)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)

-

Analytical instruments (e.g., SDS-PAGE system, mass spectrometer)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.

-

Crucial Point: Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester. If necessary, perform a buffer exchange into PBS using dialysis or a desalting column.[9]

-

-

PEG-NHS Ester Preparation:

-

Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[9]

-

Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[8]

-

-

Conjugation Reaction:

-

Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess over the protein. A 20-fold molar excess is a common starting point.[8]

-

Slowly add the PEG-NHS ester solution to the stirring protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[9]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may need to be determined empirically.[9]

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Characterization:

-

Analyze the purified product to confirm successful conjugation and determine the degree of PEGylation.

-

Validating Success: Characterization of PEGylated Bioconjugates

Thorough characterization of the PEGylated product is a critical, self-validating step to ensure the quality, consistency, and efficacy of the bioconjugate. A combination of analytical techniques is typically employed.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to visualize the outcome of a PEGylation reaction. The attachment of a PEG chain increases the hydrodynamic radius of the protein, causing it to migrate more slowly through the gel than its unmodified counterpart. This results in a noticeable band shift.

Protocol for SDS-PAGE Analysis:

-

Sample Preparation: Mix the protein sample (unmodified, reaction mixture, and purified conjugate) with 2x Laemmli sample buffer. Do not boil the samples, as this can cause aggregation of PEGylated proteins.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's instructions.

-

Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A characteristic "smear" or ladder of bands for the PEGylated protein is often observed due to the heterogeneity of the PEG polymer and the varying number of PEG chains attached per protein molecule.[16] It's important to note that the interaction between PEG and SDS can lead to broadened bands; native PAGE can be an alternative to mitigate this issue.[17]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the detailed characterization of PEGylated proteins. It can provide information on the molecular weight of the conjugate, the degree of PEGylation (the number of PEG chains per protein), and the sites of PEGylation.[18][19]

General LC-MS Workflow:

-

Chromatographic Separation: The PEGylated protein mixture is first separated using liquid chromatography, often reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC).[15]

-

Mass Spectrometry Analysis: The eluent from the LC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for proteins.

-

Data Analysis: The resulting mass spectrum is a complex series of peaks representing different charge states of the various PEGylated species. Deconvolution algorithms are used to calculate the mass of the intact conjugate.[20]

-

Peptide Mapping: To determine the specific sites of PEGylation, the conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The PEGylated peptides can then be identified, pinpointing the exact amino acid residues that were modified.[21]

Advanced Strategies and Future Directions

The field of PEGylation is continuously evolving to address its limitations and expand its capabilities.

Site-Specific PEGylation

To overcome the heterogeneity and potential loss of activity associated with random PEGylation, site-specific conjugation methods have been developed. These techniques aim to attach a single PEG chain at a predetermined location on the protein, away from its active site.[10]

-

N-terminal PEGylation: By controlling the reaction pH (typically 5-8), PEG-aldehyde reagents can selectively react with the N-terminal α-amino group, which is more nucleophilic than the ε-amino groups of lysine residues under these conditions.[11][12]

-

Cysteine-Specific PEGylation: The introduction of a unique, unpaired cysteine residue into a protein via genetic engineering allows for highly specific conjugation with thiol-reactive PEG linkers, such as PEG-maleimide.[10]

-

"Click Chemistry": The use of bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, enables highly specific and efficient PEGylation. This involves incorporating an azide or alkyne group into the protein, which then reacts specifically with a PEG linker containing the complementary functional group.[13]

Cleavable PEG Linkers: Smart Drug Delivery

Cleavable linkers are designed to release the therapeutic agent from the PEG carrier under specific physiological conditions, offering a sophisticated approach to targeted drug delivery.

Caption: Mechanism of action for a cleavable PEG linker.

-

pH-Sensitive Linkers: Hydrazone linkers are a common example. They are stable at the physiological pH of blood (~7.4) but are hydrolyzed and cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within cancer cells.[3]

-

Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for enzymes overexpressed in the target tissue. For instance, linkers containing a valine-citrulline motif are cleaved by cathepsin B, a lysosomal protease often upregulated in tumors.

-

Reduction-Sensitive Linkers: Disulfide linkers (-S-S-) are stable in the oxidizing environment of the bloodstream but are rapidly cleaved in the reducing environment inside a cell, which has a high concentration of glutathione (GSH).[][23]

The Next Generation: Beyond Traditional PEG

Research is ongoing to develop alternatives to PEG that may offer improved properties or overcome some of its limitations, such as the potential for anti-PEG antibodies. Polymers like polysarcosine and polyzwitterions are being explored as potential "stealth" polymers for bioconjugation.[21]

Quantitative Insights: The Impact of PEGylation on Pharmacokinetics

The theoretical benefits of PEGylation are borne out by empirical data. The following tables provide a quantitative comparison of key pharmacokinetic parameters for notable biotherapeutics before and after PEGylation.

Table 1: Comparison of Pharmacokinetic Parameters for Granulocyte Colony-Stimulating Factor (G-CSF)

| Parameter | Filgrastim (non-PEGylated G-CSF) | Pegfilgrastim (PEGylated G-CSF) | Fold Change |

| Terminal Half-life (t½) | ~3.5 hours[24] | 15-80 hours | ~4-23 fold increase |

| Serum Half-life (rat model) | 1.79 hours[25] | 7.05 hours[25] | ~3.9 fold increase |

| Clearance Route | Predominantly renal | Primarily neutrophil-mediated | Shift in clearance mechanism |

| Dosing Frequency | Daily injections[24] | Once per chemotherapy cycle[24] | Significantly reduced |

Table 2: Comparison of Pharmacokinetic Parameters for Interferon Alfa

| Parameter | Interferon Alfa-2a (non-PEGylated) | Peginterferon Alfa-2a (40 kDa branched PEG) | Peginterferon Alfa-2b (12 kDa linear PEG) |

| Absorption Half-life (t½) | ~2.3 hours[26] | ~50 hours[26] | ~4.6 hours[26] |

| Terminal Half-life (t½) | 3-10 hours[27] | 50-130 hours[28] | - |

| Time to Max. Concentration (Tmax) | - | ~78 hours[26] | 15-44 hours[26] |

| Serum Concentration Fluctuation | High | Low (Peak-to-trough ratio: 1.5-2)[26] | High (Peak-to-trough ratio: >10)[26] |

These data clearly demonstrate the profound impact of PEGylation on extending the half-life and altering the pharmacokinetic profile of therapeutic proteins, ultimately leading to more favorable dosing regimens and improved clinical outcomes.

Conclusion

PEG linkers are far more than simple spacers; they are enabling technologies that have revolutionized the field of biotherapeutics. A deep understanding of their chemistry, architecture, and the nuances of their application is essential for any scientist or researcher in drug development. By carefully selecting the appropriate linker, optimizing the conjugation process, and rigorously characterizing the final product, it is possible to engineer bioconjugates with enhanced therapeutic properties. As the field continues to advance with the development of site-specific techniques, cleavable linkers, and novel polymers, the potential for creating safer and more effective medicines will only continue to grow.

References

- Satake-Ishikawa, R., et al. (1992). Pharmacokinetics of recombinant human granulocyte colony-stimulating factor conjugated to polyethylene glycol in rats. Journal of Pharmaceutical Sciences, 81(11), 1135-1138.

- AxisPharm. (2024). Protocol for PEG NHS Reagents.

- BroadPharm. (2022). Protocol for PEG NHS Ester.

- JenKem Technology. (2024).

- Sigma-Aldrich. (n.d.).

- Huang, L., et al. (2010). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. In Methods in Molecular Biology (Vol. 600, pp. 249-265). Humana Press.

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- Lin, S., et al. (2015). A pharmacokinetic and pharmacodynamic comparison of a novel pegylated recombinant consensus interferon-α variant with peginterferon-α-2a in healthy subjects. British Journal of Clinical Pharmacology, 79(4), 650-659.

- Bas, S., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry, 7, 833.

- BOC Sciences. (n.d.). Disulfide Linker Synthesis | ADC Services.

- Costa, M. B., et al. (2018). Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers. BMC Pharmacology and Toxicology, 19(1), 2.

- Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221.

- Ryan, S. M., et al. (2015). Site-Specific PEGylation of Therapeutic Proteins. International Journal of Molecular Sciences, 16(10), 25831-25864.

- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.

- Doherty, D. H., et al. (2015). Site-Specific PEGylation of Therapeutic Proteins. International Journal of Molecular Sciences, 16(12), 25831–25864.

- Fee, C. J., & Van Alstine, J. M. (2006). Purity and characterization of PEGylated proteins. Methods in Enzymology, 413, 105-121.

- Ma, M., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters, 34(11), 108343.

- Jevševar, S., et al. (2010). PEGylation of therapeutic proteins. Biotechnology Journal, 5(1), 113-128.

- Lamb, Y. N., & Keating, G. M. (2011).

- Costa, M. B., et al. (2018). Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers. BMC Pharmacology and Toxicology, 19(1), 2.

- Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.

- ClinPGx. (n.d.).

- Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.

- Son, S., et al. (2011). Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery.

- Kuderer, N. M., et al. (2017). Pegylated granulocyte-colony stimulating factor versus non-pegylated granulocyte-colony stimulating factor for peripheral blood stem cell mobilization: A systematic review and meta-analysis.

- Lu, X., et al. (2010). Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. Analytical Chemistry, 82(11), 4579–4585.

- Zheng, C., et al. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis, 28(15), 2633-2638.

- JenKem Technology. (2024).

- Wang, Y., et al. (2022).

- Fenk, R., et al. (2006). Pegfilgrastim for the mobilization of peripheral blood progenitor cells. Expert Opinion on Biological Therapy, 6(11), 1167-1175.

- BOC Sciences. (n.d.).

- Gholami, L., et al. (2022). Extension of human GCSF serum half-life by the fusion of albumin binding domain. Scientific Reports, 12(1), 594.

- Biopharma PEG. (2021). PEG G-CSF With Prolonged Biological Activity.

- Seely, J. E. (2005). Making Site-specific PEGylation Work.

- ResearchGate. (n.d.). Structures of GSH-cleavable triggers.

- Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.

- BOC Sciences. (n.d.).

- Rath, A., & Schmidt, W. F. (2009). Protein PEGylation: A Structural Approach.

- Laemmli, U. K. (1970). Cleavage of structural proteins during the assembly of the head of bacteriophage T4.

- Kang, J. S., et al. (2009). SDS-PAGE analysis of PEGylated proteins. Methods in Molecular Biology, 494, 115-124.

- Harris, J. M., & Martin, N. E. (2008). The pharmacology of PEGylation: Balancing PD with PK to generate novel therapeutics. Journal of Pharmaceutical Sciences, 97(1), 1-17.

- Roberts, M. J., et al. (2012). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 64, 116-127.

- Caliceti, P., & Veronese, F. M. (2024). Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact. Drug Design, Development and Therapy, 18, 123-138.

- Pasut, G., & Veronese, F. M. (2012). PEGylation of proteins as a tool to improve their delivery. Expert Opinion on Drug Delivery, 9(5), 533-545.

Sources

- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 2. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]

- 13. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 14. biopharminternational.com [biopharminternational.com]

- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 19. enovatia.com [enovatia.com]

- 20. ingenieria-analitica.com [ingenieria-analitica.com]

- 21. researchgate.net [researchgate.net]

- 23. Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. biochempeg.com [biochempeg.com]

- 25. Pharmacokinetics of recombinant human granulocyte colony-stimulating factor conjugated to polyethylene glycol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ClinPGx [clinpgx.org]

- 27. researchgate.net [researchgate.net]

- 28. A pharmacokinetic and pharmacodynamic comparison of a novel pegylated recombinant consensus interferon-α variant with peginterferon-α-2a in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Core Safety and Handling Protocols for Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scientist's Perspective on Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

This compound is a valuable bifunctional molecule, frequently employed as a linker in bioconjugation, pharmaceutical research, and polymer modification.[1] Its structure, featuring a stable benzyl carbamate (Cbz) protected amine and a terminal hydroxyl group on a flexible polyethylene glycol (PEG) chain, allows for precise, multi-step synthetic strategies.[1] The Cbz group provides robust protection, yet it can be selectively removed under specific conditions, typically hydrogenolysis, revealing a primary amine for further functionalization.[1]

However, the very features that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling. The carbamate functional group, its physical form—which can range from a viscous liquid to a low-melting solid—and its potential irritant properties demand more than just procedural adherence.[1] They require a foundational understanding of the why behind each safety protocol. This guide is structured to provide that understanding, moving beyond a simple checklist to offer a self-validating system of safety grounded in the chemical's inherent properties. Our goal is to empower researchers to work confidently and safely, mitigating risks through expert knowledge and field-proven practices.

Section 1: Chemical and Physical Identity

Proper identification is the cornerstone of chemical safety. Misidentification of a reagent can lead to catastrophic experimental failure and significant safety hazards. This compound is a polyether-based carbamate derivative.[1]

| Identifier | Value | Source |

| IUPAC Name | benzyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | [2] |

| CAS Number | 205535-92-8 | [2] |

| Molecular Formula | C₁₄H₂₁NO₅ | [2] |

| Molecular Weight | 283.32 g/mol | [2] |

| Synonym(s) | CbzNH-PEG3-OH, benzyl 2-[2-(2-hydroxyethoxy)ethoxy]ethylcarbamate | [2] |

| Physical Form | Colorless to pale yellow viscous liquid or low-melting solid | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Section 2: GHS Hazard Identification and Analysis

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. While specific toxicological data for this exact molecule is limited, the GHS classifications for structurally similar compounds, such as the shorter PEG-chain analogue Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate, are well-established and provide an authoritative basis for risk assessment.[3][4]

The primary hazards are associated with its irritant properties, a common characteristic of molecules with reactive functional groups and ether linkages.

| GHS Classification Summary | |

| Pictogram | GHS07 (Exclamation Mark) |